N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide
Description
N-(2-(N,N-Diisobutylsulfamoyl)ethyl)-4-methoxybenzamide is a synthetic benzamide derivative characterized by a 4-methoxybenzamide core linked to an ethyl chain substituted with a diisobutylsulfamoyl group. This structural motif combines a hydrophobic aromatic system with a sulfonamide moiety, which is frequently associated with enhanced solubility and receptor-binding capabilities. The diisobutylsulfamoyl group may influence pharmacokinetic properties, including membrane permeability and metabolic stability, compared to analogs with alternative substituents.
Properties
IUPAC Name |
N-[2-[bis(2-methylpropyl)sulfamoyl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-14(2)12-20(13-15(3)4)25(22,23)11-10-19-18(21)16-6-8-17(24-5)9-7-16/h6-9,14-15H,10-13H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDWBNGXWHOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methoxybenzamide Derivatives with Heterocyclic Substituents
- Compound 7j (N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): This derivative replaces the sulfamoyl-ethyl group with a quinazolinone ring. Docking studies with EGFR TKD (1M17) revealed a score of −9.65 kcal/mol, indicating strong binding affinity. The quinazolinone moiety likely contributes to planar aromatic interactions with the kinase active site, whereas the sulfamoyl group in the target compound may enhance hydrogen bonding or solubility .
- Compound 7h (N-(1-Isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide) :
Substitution with a thiophene ring yielded a docking score of −9.31 kcal/mol, slightly lower than 7j. This suggests that electron-rich aromatic systems (e.g., 4-methoxybenzamide) may outperform heterocyclic carboxamides in EGFR targeting .
4-Methoxybenzamide Derivatives with Indole-Based Substituents
- Compound 16 (N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide): This analog features an indole-ethyl group instead of the sulfamoyl-ethyl chain. It exhibits a melting point of 132.8–134.3°C, reflecting moderate crystallinity.
Sigma Receptor-Targeting Benzamides
- P-(123)I-MBA (N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) :
Used in breast cancer imaging, this compound demonstrated tumor-to-background ratios of 2.04 in vivo due to sigma receptor binding. The piperidinyl group and iodine substitution enhance lipophilicity and radiolabeling efficiency, whereas the diisobutylsulfamoyl group in the target compound might alter receptor selectivity or biodistribution .
Halogen-Substituted Benzamides
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Crystallographic comparisons with the title compound (N-(2-nitrophenyl)-4-bromo-benzamide) highlight structural variations in bond lengths and angles caused by nitro and bromo substituents.
Sulfamoyl-Containing Analogs
- 4-[Bis(2-Methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide :
This compound shares the diisobutylsulfamoyl group but attaches it to a benzothiazol ring instead of an ethyl chain. The benzothiazol moiety’s rigidity and electronic properties may influence binding to enzymes or receptors differently than the flexible ethyl linker in the target compound .
Key Findings and Implications
- Structural Flexibility vs. Rigidity: Flexible ethyl-linked sulfamoyl groups (as in the target compound) may improve solubility and adaptability in binding pockets compared to rigid heterocycles (e.g., quinazolinone or benzothiazol) .
- Substituent Effects on Bioactivity : Electron-donating groups (e.g., methoxy) enhance aromatic interactions, while sulfamoyl groups contribute to hydrogen bonding and solubility, critical for membrane penetration .
- Diagnostic vs. Therapeutic Potential: Sigma receptor-targeting benzamides (e.g., P-(123)I-MBA) highlight the role of lipophilic substituents in imaging, whereas EGFR-targeting analogs prioritize planar aromatic systems for kinase inhibition .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(2-(N,N-diisobutylsulfamoyl)ethyl)-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling sulfamoyl ethylamine derivatives with 4-methoxybenzoyl chloride under basic conditions (e.g., triethylamine). Key steps include nucleophilic substitution for introducing the diisobutylsulfamoyl group and amide bond formation via coupling reagents like DCC/DMAP . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios to improve yields (≥70%) and purity (>95%).
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and bond connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared Spectroscopy (IR) identifies functional groups (e.g., sulfonamide S=O stretch at ~1150 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .
Intermediate Research Questions
Q. How does the solubility profile of this compound influence its applicability in biological assays?
- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates stock solution preparation for in vitro studies. However, aqueous insolubility may require formulation with surfactants (e.g., Tween-80) or co-solvents (ethanol:PBS mixtures). Solubility testing via nephelometry or UV-Vis spectroscopy is recommended to determine optimal concentrations for cell-based assays .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : Stability studies under varying temperatures (-20°C vs. 4°C) and humidity levels (desiccated vs. ambient) reveal degradation pathways. Lyophilization in amber vials under inert gas (N₂/Ar) minimizes hydrolysis and oxidation. Accelerated stability testing (40°C/75% RH for 6 weeks) coupled with LC-MS monitors degradation products (e.g., hydrolyzed benzamide or sulfonamide) .
Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Antiproliferative activity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., cyclooxygenase-2 or kinase assays) quantify IC₅₀ values using fluorogenic substrates. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) validate target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across structurally analogous benzamide derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay protocols (e.g., serum concentration in cell culture) or stereochemical variations. Meta-analysis of structure-activity relationship (SAR) studies and molecular docking simulations (e.g., AutoDock Vina) can identify critical substituents (e.g., diisobutylsulfamoyl vs. dimethylsulfamoyl groups) influencing target binding .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Pharmacokinetic optimization includes prodrug derivatization (e.g., esterification of the methoxy group to enhance membrane permeability) or nanoformulation (liposomes, PLGA nanoparticles). In vivo bioavailability studies in rodent models (IV vs. oral administration) with LC-MS/MS plasma analysis determine half-life (t₁/₂) and clearance rates .
Q. How can mechanistic studies elucidate the compound’s interaction with putative molecular targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to recombinant proteins (e.g., kinases). CRISPR-Cas9 knockout models or RNAi silencing in target cells confirm pathway-specific effects. Radiolabeled analogs (³H/¹⁴C) track tissue distribution in autoradiography studies .
Q. What experimental approaches mitigate regioselectivity challenges during functionalization of the benzamide core?
- Methodological Answer : Regioselective functionalization is achieved via directing groups (e.g., meta-methoxy directing in electrophilic substitution) or transition-metal catalysis (Pd-mediated C-H activation). Computational tools (DFT calculations) predict reactive sites, while LC-MS monitors reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
